Lipophilicity Advantage: Higher LogP and Bioavailability Score Compared to a Closest Analog
The trifluoromethoxy (OCF3) group confers superior lipophilicity compared to a trifluoromethyl (CF3) group, which can enhance membrane permeability and bioavailability. For the target compound, the calculated LogP is 3.1, and its bioavailability score is 0.55 [1]. In contrast, its direct analog, 4-bromo-2-(trifluoromethyl)aniline (CAS 445-02-3), has a lower computed LogP of approximately 2.64 . The observed difference of +0.46 LogP units for the target compound indicates significantly higher lipophilicity, which is a critical parameter for central nervous system (CNS) drug candidates and for improving oral absorption.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | 4-bromo-2-(trifluoromethyl)aniline (LogP ~2.64) |
| Quantified Difference | +0.46 LogP units (higher lipophilicity) |
| Conditions | In silico prediction, standard model conditions |
Why This Matters
Higher LogP correlates with improved passive membrane permeability and is a key driver for the selection of OCF3-containing building blocks in CNS and other drug discovery programs.
- [1] MolAid. (n.d.). 4-溴-2-(三氟甲氧基)苯胺 | 175278-09-8. Retrieved April 16, 2026. View Source
